molecular formula C11H12O4 B8454252 4-(2-Carboxyethyl)phenylacetic acid

4-(2-Carboxyethyl)phenylacetic acid

Cat. No. B8454252
M. Wt: 208.21 g/mol
InChI Key: UZWYOOYDCQOTMD-UHFFFAOYSA-N
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Patent
US04281017

Procedure details

Polyphosphoric acid (1 kg) was stirred and heated to 95°-100° C. and 4-(2-Carboxyethyl)phenylacetic acid (100 g, 0.48 mol) added over 10 minutes. The mixture was stirred for 0.5 hours and poured into ice and H2O; the product was continuously extracted with CHCl3, and recrystallised from benzene to give the title product, m.p. 133°-5° C.
[Compound]
Name
Polyphosphoric acid
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[CH:8][CH:7]=1)([OH:3])=O>O>[O:3]=[C:1]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:12][C:13]([OH:15])=[O:14])[CH:10]=2)[CH2:5][CH2:4]1

Inputs

Step One
Name
Polyphosphoric acid
Quantity
1 kg
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(O)CCC1=CC=C(C=C1)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 95°-100° C.
EXTRACTION
Type
EXTRACTION
Details
the product was continuously extracted with CHCl3
CUSTOM
Type
CUSTOM
Details
recrystallised from benzene

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
O=C1CCC2=CC=C(C=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.